molecular formula C18H21NO5 B3937305 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene

1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene

Cat. No.: B3937305
M. Wt: 331.4 g/mol
InChI Key: COJRPTSWFYVLTJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is a complex organic compound characterized by its intricate molecular structure. This compound features an ethoxy group and a nitro group attached to a benzene ring, which is further connected to a butoxy group. Its unique structure makes it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring. The ethoxy and nitro groups are introduced through specific reactions, such as Williamson ether synthesis and nitration, respectively. The butoxy group is then added using a suitable alkylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Conversion to amines or alcohols.

  • Substitution: Introduction of halogens or other substituents on the benzene ring.

Scientific Research Applications

1-Ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group can influence its reactivity and binding affinity, making it a valuable compound in various biochemical assays and studies.

Comparison with Similar Compounds

1-Ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is unique due to its specific structural features. Similar compounds include:

  • 1-ethoxy-2-(4-nitrophenoxy)benzene: Lacks the butoxy group.

  • 2-ethoxy-1-(4-nitrophenoxy)benzene: Different positioning of the ethoxy group.

  • 1-ethoxy-2-(4-phenoxybutoxy)benzene: Absence of the nitro group.

Properties

IUPAC Name

1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-22-17-7-3-4-8-18(17)24-14-6-5-13-23-16-11-9-15(10-12-16)19(20)21/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRPTSWFYVLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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